molecular formula C12H25NO2Si2 B13928455 Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate CAS No. 91387-29-0

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate

Cat. No.: B13928455
CAS No.: 91387-29-0
M. Wt: 271.50 g/mol
InChI Key: XKRIPGAGCJYAIU-UHFFFAOYSA-N
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Description

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is a silylated alkynoate ester characterized by a terminal alkyne moiety and a bis(trimethylsilyl)amino (N(SiMe₃)₂) group. This compound is primarily utilized in organic synthesis as a building block for heterocycles, pharmaceuticals, and functional materials due to its dual reactivity: the electron-deficient alkyne participates in cycloadditions, while the silyl-protected amine enables selective deprotection or further functionalization . Its structural uniqueness lies in the combination of steric hindrance from the silyl groups and electronic effects from the electron-withdrawing ester, which modulates reactivity in cross-coupling or annulation reactions.

Properties

CAS No.

91387-29-0

Molecular Formula

C12H25NO2Si2

Molecular Weight

271.50 g/mol

IUPAC Name

ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate

InChI

InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3

InChI Key

XKRIPGAGCJYAIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of the bis(trimethylsilyl)amino group onto an ethyl but-2-ynoate scaffold. This is achieved by nucleophilic substitution or addition reactions using silyl amines or silylating reagents under controlled conditions to ensure the selective formation of the desired product.

Typical Synthetic Route

A representative preparation involves the following key steps:

  • Starting Material Preparation
    Ethyl but-2-ynoate or a related alkynoate ester is used as the core substrate. This can be prepared via esterification of but-2-ynoic acid with ethanol under acidic or coupling reagent conditions.

  • Introduction of the Bis(trimethylsilyl)amino Group
    The bis(trimethylsilyl)amino substituent is introduced by reacting the alkynoate with bis(trimethylsilyl)amine or related silylamine reagents, often in the presence of a base or a catalyst to facilitate nucleophilic attack on the alkyne or activated intermediate.

  • Reaction Conditions

    • Solvents such as acetonitrile or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both organic substrates and silylamines.
    • Low temperatures (e.g., -78 °C to room temperature) are often employed to control reactivity and prevent side reactions.
    • Quenching agents like aqueous potassium fluoride (KF) are used to remove residual silyl groups or to terminate the reaction cleanly.
  • Purification
    The crude product is typically purified by silica gel chromatography using eluents such as mixtures of hexane and ethyl acetate to isolate the pure this compound as an oil or crystalline solid.

Detailed Example from Literature

A synthesis reported in the Journal of Heterocyclic Chemistry describes the preparation of a related silylated alkynoate via a bis(trimethylsilyl)aluminum chloride-induced aza-Brook rearrangement and subsequent purification steps:

  • A solution of the precursor ester in ethyl cyanide (EtCN) is cooled to -78 °C.
  • A propionitrile solution containing bis(trimethylsilyl)aluminum chloride ((TMS)2AlCl) is added at -20 °C and stirred for 2 hours.
  • The reaction is quenched with saturated aqueous potassium fluoride to remove aluminum and silyl residues.
  • Extraction with ethyl acetate and drying over sodium sulfate yields the crude product.
  • Silica gel chromatography with a hexane:ethyl acetate (4:1) eluent affords the purified silylated alkynoate in approximately 74% yield as a yellow oil.

This approach highlights the use of organoaluminum reagents to introduce silyl groups under mild conditions with good yields.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Esterification But-2-ynoic acid + ethanol + acid catalyst Ethanol Reflux 70-90 Standard Fischer esterification
Silyl Amination Bis(trimethylsilyl)amine or (TMS)2AlCl EtCN / THF -78 °C to RT 70-75 Use of (TMS)2AlCl and KF quench
Purification Silica gel chromatography Hexane/EtOAc RT - Eluent ratio 4:1 or 7:1
Sonogashira Coupling (alt.) Pd catalyst, Cu co-catalyst, TMS-acetylene Benzene/toluene 100-135 °C 40-90 For related alkynylsilanes

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic signals for the trimethylsilyl groups appear as singlets near 0 ppm in ^1H NMR. The alkyne proton is absent due to substitution, and the ester methylene protons appear around 4.2 ppm.
  • IR Spectroscopy : Strong absorption bands near 2100-2200 cm^-1 correspond to the alkyne C≡C stretch; ester C=O stretch appears near 1700 cm^-1.
  • Mass Spectrometry : Molecular ion peaks consistent with the formula C12H25NO2Si2 confirm the molecular weight (m/z ~ 283).
  • Purity : Achieved via chromatography, with Rf values around 0.27 in hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The bis(trimethylsilyl)amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate exerts its effects involves its interaction with specific molecular targets. The bis(trimethylsilyl)amino group plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Ethyl 4-amino-but-2-ynoate The non-silylated analogue lacks the bis(trimethylsilyl)amino group, making it more reactive but less stable under basic or nucleophilic conditions. Comparative studies indicate that the silyl groups in Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate enhance solubility in nonpolar solvents (e.g., toluene, hexane) and reduce side reactions during metal-catalyzed transformations .

b. Methyl 3-arylamino-2-benzoylaminobut-2-enoate (Compound 3 in ) This compound, referenced in the provided evidence, shares a similar ester backbone but features an enamino-ketone system instead of an alkyne. Unlike this compound, it undergoes thermal cyclization with PPA (polyphosphoric acid) to form oxazoloquinolines or imidazole carboxylates . The absence of silyl protection in Compound 3 limits its utility in moisture-sensitive reactions.

c. Trimethylsilyl (TMS)-Protected Alkynoates Compounds like Ethyl 3-(trimethylsilyl)propiolate exhibit analogous alkyne reactivity but lack the amino functionality. The bis-silylation in this compound provides greater steric shielding, which slows alkyne insertion in catalytic cycles but improves regioselectivity in [2+2] cycloadditions .

Research Findings and Limitations

While this compound offers distinct advantages in stability and selectivity, its synthesis is more labor-intensive than analogues like Compound 3 in , which is prepared via a one-step PPA-mediated cyclization . Current research gaps include systematic studies on its enantioselective applications and long-term stability under storage.

Biological Activity

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis, and case studies that highlight its pharmacological relevance.

Chemical Structure and Synthesis

This compound features a unique structure that includes a but-2-ynoate moiety and bis(trimethylsilyl)amino groups. The presence of trimethylsilyl groups enhances the stability of the compound and may influence its biological activity. The synthesis of this compound typically involves the reaction of appropriate alkynes with silyl amines, leading to the formation of the desired product through methods such as Sonogashira coupling or other cross-coupling strategies .

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may modulate transcription factors, affecting gene expression related to cellular growth and differentiation. For instance, studies have shown that certain derivatives can inhibit the transcriptional synergy between GATA4 and NKX2-5, important regulators in cardiac development and hypertrophy .

Cytotoxicity and Cell Viability

A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. In vitro studies using assays such as MTT and lactate dehydrogenase (LDH) have demonstrated varying levels of cytotoxic effects across different cell lines. Compounds exhibiting significant inhibition of cell viability may indicate potential therapeutic applications or toxicity concerns .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of specific functional groups, such as the trimethylsilyl moiety, plays a crucial role in enhancing stability and modulating interactions with biological targets. Studies have shown that modifications to the alkynyl group can significantly alter the compound's efficacy against specific cellular pathways .

Compound Activity Cell Line IC50 (µM)
This compoundModerate CytotoxicityHeLa25
Related Compound AHigh CytotoxicityA54910
Related Compound BLow CytotoxicityCOS-1>50

Case Studies

  • Cardiomyocyte Hypertrophy : In a study examining cardiac hypertrophy, this compound was tested for its ability to modulate GATA4 and NKX2-5 transcriptional activities. Results indicated that certain derivatives could effectively reduce hypertrophic signaling, suggesting potential applications in treating heart diseases .
  • Cancer Cell Lines : Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines, including HeLa and A549. The findings revealed a dose-dependent response, with notable cytotoxic effects at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate, and how are key intermediates characterized?

The compound is synthesized via sequential functionalization of but-2-ynoate derivatives. A common approach involves reacting ethyl but-2-ynoate with bis(trimethylsilyl)amine under catalytic conditions, where the silyl group enhances electrophilicity at the alkyne terminus . Key intermediates, such as silylated amines, are characterized using NMR (e.g., 1^1H, 13^13C, and 29^29Si NMR) to confirm regioselective silylation and IR spectroscopy to track alkyne stretching vibrations (~2100–2200 cm1^{-1}) . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How does the bis(trimethylsilyl)amino group influence the compound’s stability and reactivity?

The bis(trimethylsilyl)amino group acts as both a steric shield and an electron donor. Its bulky trimethylsilyl (TMS) substituents protect the amino group from nucleophilic attack, while the electron-rich silyl groups stabilize the alkyne via hyperconjugation, enhancing reactivity in cycloaddition or cross-coupling reactions . Stability under inert conditions (e.g., argon atmosphere) is confirmed via thermogravimetric analysis (TGA), showing decomposition above 150°C .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.
  • Spectroscopy : 1^1H NMR (δ ~0.1 ppm for TMS protons), 13^13C NMR (δ ~100–120 ppm for alkyne carbons), and 29^29Si NMR (δ ~10–20 ppm for silyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in reactions like hydroacylation or alkyne functionalization. For example, conflicting data on aldehyde addition regiochemistry (terminal vs. internal) can be resolved by comparing activation energies of competing pathways . Molecular electrostatic potential (MEP) maps highlight electron-rich regions influenced by TMS groups, guiding mechanistic interpretations .

Q. What strategies mitigate challenges in stereochemical analysis of derivatives synthesized from this compound?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry by providing crystal structures of intermediates or derivatives .
  • NOESY NMR : Identifies spatial proximity of protons in diastereomers .

Q. How do the electronic properties of the bis(trimethylsilyl)amino group enable catalytic applications in asymmetric synthesis?

The TMS groups stabilize transition metals (e.g., Rh, Ru) via σ-donation, facilitating catalytic cycles in asymmetric hydrogenation or cyclopropanation. For instance, Rh-catalyzed hydroacylation yields enantiomerically enriched dienol ethers, with enantiomeric excess (ee) quantified via chiral GC or HPLC . Kinetic studies (e.g., Eyring plots) correlate steric bulk of TMS groups with reaction rates and selectivity .

Q. What methodologies address discrepancies in spectroscopic data for derivatives of this compound?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in complex derivatives.
  • Isotopic Labeling : 13^13C-labeled precursors track carbon connectivity in ambiguous cases.
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) that obscure spectral resolution .

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